3,4-Bis(phenylmethoxy)oxolane-2,5-dione
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Overview
Description
(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring substituted with phenylmethoxy groups, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of furan derivatives and phenylmethanol in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups may play a role in binding to target molecules, while the furan ring can participate in various chemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione
- (2R,2’R,3R,3’R,4R)-2,2’-Bis[3,4-bis(phenylmethoxy)phenyl]-3,3’,4,4’-tetrahydro-5,5’,7,7’-tetrakis(phenylmethoxy)[4,8’-bi-2H-1-benzopyran]-3,3’-diyl Ester 3,4,5-Tris
Uniqueness
(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione is unique due to its specific stereochemistry and the presence of phenylmethoxy groups
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)oxolane-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKIFJWDDWGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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